Methyl 2-cyano-6-phenylisonicotinate
Description
Methyl 2-cyano-6-phenylisonicotinate is a methyl ester derivative of isonicotinic acid, featuring a cyano group at the 2-position and a phenyl substituent at the 6-position of the pyridine ring. This compound is structurally significant in pharmaceutical and materials science due to its electron-withdrawing cyano group and aromatic phenyl moiety, which influence its reactivity and binding properties.
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 2-cyano-6-phenylpyridine-4-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)11-7-12(9-15)16-13(8-11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
HXCPNMUCZFKWQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-6-phenylisonicotinate typically involves the reaction of 2-cyano-6-phenylpyridine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-cyano-6-phenylisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-6-phenylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Methyl Ester Derivatives
a) Methyl 2-cyclopentyl-6-hydroxyisonicotinate
- Structure: Differs by substituting the phenyl group with a cyclopentyl ring and replacing the cyano group with a hydroxyl group.
- Synthesis : Produced via chlorination using phenylphosphonic dichloride, highlighting the role of substituent-directed reactivity in isonicotinate chemistry .
- Applications: Intermediate in pharmaceutical synthesis, contrasting with Methyl 2-cyano-6-phenylisonicotinate, which may exhibit enhanced stability due to the cyano group.
b) Sandaracopimaric Acid Methyl Ester
- Structure: A diterpenoid methyl ester with a fused tricyclic framework, lacking aromatic substituents.
- Properties: Higher molecular weight and hydrophobicity compared to this compound, as inferred from gas chromatography retention times in resin analysis .
c) Methyl Salicylate
- Structure : A simple aromatic methyl ester with a hydroxyl group ortho to the ester moiety.
- Volatility: Exhibits higher vapor pressure (0.13 mmHg at 25°C) than this compound, which likely has lower volatility due to its bulky substituents .
Key Research Findings and Data
Physical Properties of Methyl Esters (Table 3, Adapted from )
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